4-Azido-1,2-dichlorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-azido-1,2-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHISYALYKJKAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 4 Azido 1,2 Dichlorobenzene
Azide (B81097) Group Reaction Mechanisms
The chemical behavior of the azido (B1232118) group in 4-azido-1,2-dichlorobenzene is characterized by its participation in cycloadditions and its susceptibility to reduction. These reactions provide powerful synthetic tools for molecular construction and functionalization.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are a cornerstone of the reactivity of this compound, providing a highly efficient method for the synthesis of five-membered heterocyclic rings. wikipedia.org In these reactions, the azide acts as a 1,3-dipole, reacting with a variety of unsaturated compounds (dipolarophiles) to form stable cyclic adducts.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, renowned for its high efficiency, specificity, and mild reaction conditions. wikipedia.orgalfa-chemistry.com This reaction involves the coupling of an azide, such as this compound, with a terminal alkyne to exclusively form 1,4-disubstituted 1,2,3-triazoles. alfa-chemistry.com The copper(I) catalyst is crucial for the reaction's success, dramatically accelerating the rate and controlling the regioselectivity compared to the uncatalyzed thermal reaction. alfa-chemistry.comorganic-chemistry.org
The catalytic cycle is thought to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. wikipedia.org The reaction is tolerant of a wide range of functional groups and is often carried out in aqueous or organic solvents. organic-chemistry.orgnih.gov For instance, this compound can be reacted with various alkyne-containing molecules to synthesize novel triazole derivatives that incorporate the 3,4-dichlorophenyl moiety.
Table 1: Key Features of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description |
| Reactants | Organic Azide (e.g., this compound) and a Terminal Alkyne |
| Catalyst | Copper(I) species, often generated in situ from a Cu(II) salt and a reducing agent. |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Regioselectivity | High, exclusively forming the 1,4-isomer. organic-chemistry.org |
| Reaction Conditions | Mild, often at room temperature in various solvents, including water. organic-chemistry.orgnih.gov |
| Advantages | High yields, excellent functional group tolerance, simple workup procedures. alfa-chemistry.com |
The thermal Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and an alkyne. wikipedia.orgorganic-chemistry.org Unlike the copper-catalyzed version, this reaction typically requires elevated temperatures and often results in a mixture of both 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgorganic-chemistry.org The reaction proceeds via a concerted pericyclic mechanism. organic-chemistry.org The lack of regioselectivity and the harsher conditions make the thermal cycloaddition less synthetically desirable than the CuAAC for many applications. organic-chemistry.org
Regioselectivity is a critical aspect of the azide-alkyne cycloaddition. The CuAAC reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov In contrast, the thermal Huisgen cycloaddition typically produces a mixture of 1,4- and 1,5-isomers. wikipedia.org Other metal catalysts, such as ruthenium, can favor the formation of the 1,5-disubstituted triazole. organic-chemistry.orgnih.gov
The stereochemistry of the dipolarophile is generally retained in the product, as the cycloaddition is a stereospecific process. wikipedia.org This allows for the synthesis of stereochemically defined triazole products.
While alkynes are the most common dipolarophiles used in conjunction with azides, other unsaturated systems can also participate in 1,3-dipolar cycloadditions. These include alkenes, nitriles, and other molecules containing double or triple bonds. wikipedia.orgwikipedia.org The reaction of this compound with these non-alkyne dipolarophiles can lead to the formation of a variety of five-membered heterocyclic rings, further expanding its synthetic utility.
Reduction Chemistry of the Azido Moiety
The azido group of this compound can be readily reduced to the corresponding primary amine, 3,4-dichloroaniline. This transformation is a fundamental process in organic synthesis, as it provides a route to an important class of compounds. Several methods are available for the reduction of aryl azides, each with its own advantages and substrate scope.
Common methods for the reduction of aryl azides include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). bris.ac.uk It is a highly effective method, but care must be taken as other functional groups may also be reduced. organicchemistrytutor.com Rhodium on alumina (Rh/Al₂O₃) has been shown to be a chemoselective catalyst for azide reduction in the presence of other labile groups. bris.ac.ukresearchgate.net
Staudinger Reduction: This reaction utilizes a phosphine, typically triphenylphosphine, to reduce the azide. organic-chemistry.org The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to the amine and a phosphine oxide. wikipedia.org The Staudinger reduction is known for its mild conditions and high chemoselectivity, tolerating a wide variety of functional groups. organic-chemistry.orgmdpi.comresearchgate.net
Hydride Reagents: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can also be used to reduce azides. bris.ac.ukacademie-sciences.fr The reactivity of these reagents can be modulated by the use of additives. For example, NaBH₄ in the presence of a catalytic amount of tin(IV) 1,2-benzenedithiolate efficiently reduces a variety of azides. cmu.edu
Other Reducing Agents: A variety of other reagents have been developed for the reduction of azides, including tin(II) chloride, sodium iodide in the presence of a Lewis acid, and hydrogen sulfide. nih.govresearchgate.netresearchgate.net
The choice of reducing agent depends on the specific substrate and the presence of other functional groups in the molecule. The reduction of this compound provides a direct pathway to 3,4-dichloroaniline, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. cdc.gov
Table 2: Comparison of Common Azide Reduction Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Rh/Al₂O₃ bris.ac.ukresearchgate.net | High efficiency, clean reaction. | May reduce other functional groups, requires specialized equipment. organicchemistrytutor.com |
| Staudinger Reduction | Triphenylphosphine (PPh₃) followed by H₂O wikipedia.org | Very mild, highly chemoselective. organic-chemistry.org | Stoichiometric amounts of phosphine are required, generating phosphine oxide as a byproduct. wikipedia.org |
| Hydride Reduction | LiAlH₄ or NaBH₄ bris.ac.uk | Powerful reducing agents. | Can be unselective, requires careful handling. |
| Tin(II) Chloride Reduction | SnCl₂ | Effective for aromatic azides. | Requires acidic conditions, produces tin byproducts. |
Nitrene Formation and Reactivity
Upon thermal or photolytic activation, this compound can eliminate a molecule of nitrogen gas to generate a highly reactive electron-deficient intermediate known as 3,4-dichlorophenylnitrene. wikipedia.org Nitrenes are the nitrogen analogs of carbenes and are involved in a wide array of chemical transformations. wikipedia.orgscispace.com
Reaction Scheme: C₆H₃Cl₂N₃ --(Δ or hν)--> C₆H₃Cl₂N: + N₂
The nitrogen atom in the nitrene has only six valence electrons, making it a potent electrophile. wikipedia.org The electronic structure of the nitrene can exist in two spin states: a singlet state (with paired electrons) and a triplet state (with unpaired electrons), with the triplet state generally being the more stable ground state. wikipedia.orgscispace.com The reaction conditions often determine which state is initially formed.
Thermolysis, or heating, is a straightforward method to induce the decomposition of this compound to form 3,4-dichlorophenylnitrene. The extrusion of N₂ is the rate-determining step in this process. scispace.comnih.gov
Detailed Research Findings: The thermal decomposition of organic azides to form nitrenes can occur through two distinct mechanistic pathways: scispace.comnih.gov
Spin-Allowed Path: This pathway proceeds through a transition state on the singlet (S₀) ground state surface, directly yielding the singlet nitrene.
Spin-Forbidden Path: This pathway involves an intersystem crossing from the singlet (S₀) ground state to the triplet (T₀) state, which then dissociates to form the triplet nitrene.
While the energy barriers for both pathways can be quite similar, computational studies on prototypical azides suggest that the singlet pathway has rate coefficients that are orders of magnitude higher, indicating that the formation of the singlet nitrene is the primary channel in thermal decomposition. scispace.comnih.gov The initially formed singlet nitrene can then undergo intersystem crossing to the more stable triplet ground state. The temperature required for decomposition depends on the molecular structure; for example, some dinitro-chloro-azido benzenes decompose at temperatures around 120-150°C. researchgate.net For ortho-nitro-azidoquinolines, cyclization reactions initiated by azide decomposition occur at temperatures above 140°C. sciforum.net
Photolysis provides an alternative method for generating nitrenes from azides, often under much milder conditions than thermolysis. wikipedia.orgnsf.gov This technique involves irradiating the azide with light of an appropriate wavelength, typically in the UV range, to trigger the cleavage of the C-N bond and the release of N₂.
Detailed Research Findings: Photochemical decomposition is a clean and efficient source of nitrenes. nih.gov The nature of the nitrene formed depends on the photolysis conditions.
Direct Photolysis: Direct irradiation of an azide precursor typically leads to the formation of the singlet nitrene, which is in an excited state. This singlet nitrene can then either react quickly or relax to the triplet ground state. wikipedia.org
Sensitized Photolysis: In the presence of a triplet sensitizer (a molecule that is excited by light and then transfers its energy to the azide), it is possible to bypass the formation of the singlet nitrene and generate the triplet nitrene directly. wikipedia.orgnih.gov This allows for the study and utilization of the distinct reactivity of the triplet state.
Photolysis can be performed at very low temperatures in inert matrices (like frozen argon), which allows for the trapping and spectroscopic characterization of the highly reactive nitrene intermediates. wikipedia.org Studies on related compounds like 4-azidobenzoic acid have shown that photolysis generates nitrenes that can be probed by electron paramagnetic resonance (EPR) and optical spectroscopy. nsf.gov
Table 2: Comparison of Nitrene Generation Methods
| Method | Activation | Primary Product | Conditions | Advantages |
|---|---|---|---|---|
| Thermolysis | Heat (Δ) | Singlet Nitrene | High temperatures (e.g., >100 °C) | Simple setup, no special equipment |
| Photolysis | Light (hν) | Singlet Nitrene (direct) or Triplet Nitrene (sensitized) | Low to ambient temperatures | Mild conditions, high control over spin state |
Once formed, the 3,4-dichlorophenylnitrene can undergo rapid intramolecular reactions. For arylnitrenes, the most characteristic intramolecular reaction is ring expansion. wikipedia.org
Detailed Research Findings: In this process, the singlet arylnitrene rearranges to form a highly strained seven-membered ring cumulene, specifically a 1-aza-1,2,4,6-cycloheptatetraene (or dehydroazepine). This intermediate is typically not stable and undergoes further reactions. For example, the thermolysis of 1,2-diazidobenzenes leads to ring cleavage and the formation of cis,cis-1,4-dicyanobuta-1,3-diene, a process that proceeds through a nitrene intermediate. colab.ws
In the case of 3,4-dichlorophenylnitrene, the expected ring expansion would lead to a dichlorinated dehydroazepine intermediate. This species can then rearrange, potentially leading to the formation of substituted pyridines or other heterocyclic systems after subsequent steps. Ring-contraction to form cyanocyclopentadienes is another, though less common, possibility.
In the presence of other molecules, 3,4-dichlorophenylnitrene can engage in a variety of intermolecular reactions. The reactivity often depends on the spin state of the nitrene.
Detailed Research Findings:
Dimerization: Two triplet nitrene molecules can dimerize to form an azo compound. For 3,4-dichlorophenylnitrene, this would result in the formation of 3,3',4,4'-tetrachloroazobenzene.
Reaction with Azide: The nitrene can react with a molecule of the parent azide, this compound. This reaction can be the first step in an oligomerization or polymerization process, leading to the formation of polyazepines or other nitrogen-containing polymers. nsf.gov
Addition to Alkenes: Nitrenes react with C=C double bonds to form three-membered heterocyclic rings called aziridines. This reaction is known as aziridination. Singlet nitrenes typically add in a stereospecific manner, while triplet nitrenes react in a non-stereospecific, stepwise fashion. nih.govnih.gov
C-H Insertion: Nitrenes can insert into C-H single bonds to form a new C-N bond, converting an alkane into a secondary amine. This reaction is often non-selective.
These intermolecular reactions are competitive with intramolecular pathways and are highly dependent on the reaction conditions, such as the concentration of the azide and the presence of other reactive species.
Nucleophilic Substitution Reactions Involving the Azido Group
The azido group of this compound is a versatile functional group that participates in several key transformations, most notably [3+2] cycloaddition reactions and reduction to the corresponding amine. These reactions underscore the synthetic utility of aryl azides in constructing more complex molecular architectures.
[3+2] Cycloaddition Reactions (Huisgen Cycloaddition): A primary reaction pathway for this compound involves the 1,3-dipolar cycloaddition with π-systems, particularly alkynes, to form stable five-membered heterocycles. libretexts.org This reaction, often referred to as the Huisgen azide-alkyne cycloaddition, is a powerful tool for forming 1,2,3-triazole rings. organic-chemistry.org The thermal reaction can lead to a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.org
However, the copper(I)-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," exhibits remarkable regioselectivity, affording exclusively the 1,4-disubstituted triazole isomer. organic-chemistry.orgwikipedia.org The reaction is characterized by its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org The copper(I) catalyst activates the terminal alkyne for nucleophilic attack on the terminal nitrogen of the azide, proceeding through a copper acetylide intermediate. wikipedia.org
For this compound, the reaction with a terminal alkyne in the presence of a copper(I) source would yield the corresponding 1-(3,4-dichlorophenyl)-4-substituted-1H-1,2,3-triazole.
Reduction to Amines: The azido group is readily reduced to a primary amine, providing a crucial synthetic route to 3,4-dichloroaniline from this compound. This transformation is fundamental in organic synthesis as azides serve as stable precursors to amines. nih.gov A variety of reducing agents can accomplish this conversion under mild conditions, offering high chemoselectivity.
Common methods include:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source.
Metal-Mediated Reduction: Reagents like zinc powder in the presence of ammonium chloride provide an efficient and mild method for reducing a broad spectrum of azides to their corresponding amines. mdma.chresearchgate.net
Staudinger Reduction: Reaction with phosphines, such as triphenylphosphine, followed by hydrolysis of the resulting aza-ylide.
Tin(II) Catalysis: The use of NaBH₄ with catalytic amounts of tin(IV) 1,2-benzenedithiolate has been shown to reduce aromatic azides to amines in excellent yields under very mild conditions. cmu.eduorganic-chemistry.org
These reduction methods are generally high-yielding and tolerate many other functional groups, making the azido group a valuable synthetic equivalent of an amino group. mdma.ch
Reactivity in Diverse Chemical Environments
Solvent-Dependent Reaction Modalities
The choice of solvent can significantly influence the rate, outcome, and mechanism of chemical reactions involving this compound, particularly in cycloaddition reactions. Solvents affect reactivity by stabilizing or destabilizing reactants, transition states, and intermediates.
In the context of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a variety of solvents can be employed. The reaction often proceeds effectively in water or mixtures of water with organic solvents like alcohols, DMSO, and DMF. wikipedia.org The use of polar aprotic solvents is common. Recent studies have demonstrated that biomass-derived polar aprotic solvents, such as Cyrene™, can serve as effective media for CuAAC reactions, sometimes offering superior performance compared to traditional solvents like DMF or DMSO. beilstein-journals.orgbeilstein-journals.org
The table below summarizes the effect of different common organic solvents on the yield of a model CuAAC reaction between benzyl azide and phenylacetylene, illustrating the significant impact of the reaction medium.
| Solvent | Yield (%) | Solvent Type |
|---|---|---|
| Cyrene™ | 92 | Biomass-derived Polar Aprotic |
| γ-valerolactone (GVL) | 85 | Biomass-derived Polar Aprotic |
| Dichloromethane (DCM) | 55 | Chlorinated |
| 1,4-Dioxane | 50 | Ether |
| N,N-Dimethylformamide (DMF) | 25 | Polar Aprotic |
| N-Methyl-2-pyrrolidone (NMP) | 20 | Polar Aprotic |
| Dimethyl sulfoxide (DMSO) | 15 | Polar Aprotic |
Data adapted from a model reaction, not specifically of this compound, to illustrate general solvent effects in CuAAC reactions. beilstein-journals.org
Furthermore, the solvent can alter the reaction pathway itself. For instance, in reactions of certain diazo compounds with dimethyl acetylenedicarboxylate, refluxing in toluene led to a pyrazolotriazinone, whereas using 1,2-dichlorobenzene as the solvent resulted in a completely different product, a furo[2,3-c]pyrazole derivative, via a different type of [3+2] cycloaddition. mdpi.com This highlights the potential for solvents to not just influence reaction rates but to fundamentally dictate the chemical modality. Theoretical studies on aryl azide cycloadditions have also noted that while solvents may not always have a dramatic effect on reaction rates, their properties are a key consideration in reaction design. latakia-univ.edu.sy
Chelation-Assisted Transformations
The reactivity of azides in cycloaddition reactions can be dramatically enhanced through chelation. This is particularly evident in copper-catalyzed azide-alkyne cycloadditions where the azide substrate contains a nearby ligand capable of coordinating to the copper catalyst. semanticscholar.org While this compound itself lacks an intrinsic chelating group, understanding this principle is crucial as the introduction of such a group to a reactant can be a powerful synthetic strategy.
Mechanistic studies have revealed a model to account for the high reactivity of these "chelating azides." nih.gov The key findings from kinetic and structural investigations include:
Pre-equilibrium: The interaction between the copper ion (in either +1 or +2 oxidation state) and the chelating azide is a fast, pre-equilibrium step that occurs before the formation of the catalytic copper(I)-acetylide intermediate. nih.govacs.org
Enhanced Electrophilicity: Chelation-assisted binding between the copper center and the nitrogen atom (Nα) of the azido group greatly enhances the electrophilicity of the azide. This lowers the kinetic barrier for the subsequent nucleophilic attack by the copper acetylide, accelerating the rate-determining step. nih.gov
Bimetallic Catalysis: Evidence suggests that two copper centers are involved in the catalysis. nih.govacs.org A proposed mechanistic model involves a mixed-valence dinuclear copper species where one copper center acts as a Lewis acid to activate the azide, while the other participates in the redox cycle. nih.govacs.org
| Kinetic Finding | Mechanistic Implication |
|---|---|
| Fast pre-equilibrium between Cu ion and chelating azide. | Azide coordination precedes the rate-determining step. nih.govacs.org |
| Alkyne deprotonation is kinetically significant. | Formation of the copper-acetylide is crucial to the overall rate. acs.org |
| Involvement of two copper centers. | Supports a bimetallic or dinuclear catalytic pathway. nih.govacs.org |
| Chelation enhances azide electrophilicity. | Lowers the activation energy for the cycloaddition. nih.gov |
This chelation-assisted strategy allows for highly efficient reactions using air-stable copper(II) salts, like copper(II) acetate (B1210297), without the need for an external reducing agent, as the chelating azide itself facilitates the generation of the active copper(I) species. nih.govacs.org
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FTIR) Spectroscopy for Azide (B81097) Signature and Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. In the analysis of 4-Azido-1,2-dichlorobenzene, FTIR is particularly crucial for confirming the presence of the azide moiety (-N₃), which exhibits a strong and highly characteristic absorption band.
The most definitive feature in the FTIR spectrum of an aryl azide is the asymmetric stretching vibration (νₐₛ) of the N=N=N bond. This vibration results in a sharp, intense absorption peak in a region of the spectrum that is typically free from other common functional group signals, generally appearing between 2100 and 2200 cm⁻¹. researchgate.net For aryl azides specifically, this peak is often observed in the 2095-2128 cm⁻¹ range. nih.govnih.gov The intensity and precise position of this band are sensitive to the electronic environment, including the inductive and resonance effects of the substituents on the aromatic ring. The two chlorine atoms on the benzene (B151609) ring, being electron-withdrawing, are expected to influence the electron density of the azide group and thus the exact frequency of this absorption.
Interactive Table 1: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Azide (N₃) Asymmetric Stretch | 2170-2100 | Strong, Sharp |
| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
| C-Cl Stretch | 1100-1000 | Strong to Medium |
| Aromatic C-H Out-of-Plane Bend | 900-800 | Strong |
This table presents predicted values based on characteristic functional group absorption ranges. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule, making it indispensable for structural elucidation.
Proton (¹H) NMR Structural Elucidation
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts of these protons are influenced by the deshielding effects of the electronegative chlorine atoms and the azido (B1232118) group. jove.com Aryl protons typically resonate in the range of 6.5-8.0 ppm. libretexts.org
The substitution pattern (1,2,4-trisubstituted) gives rise to a predictable set of spin-spin coupling patterns. ias.ac.inwisc.edu
H-3: This proton is positioned between the two chlorine substituents. It is expected to appear as a doublet due to meta-coupling (⁴J) with H-5 (J ≈ 2-3 Hz).
H-5: Situated between the azide group and a hydrogen, this proton would likely appear as a doublet of doublets, showing ortho-coupling (³J) with H-6 (J ≈ 8-9 Hz) and meta-coupling with H-3.
H-6: Located adjacent to a chlorine atom, this proton would appear as a doublet due to ortho-coupling with H-5.
Interactive Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.4 - 7.6 | d | ⁴J ≈ 2-3 |
| H-5 | 7.1 - 7.3 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 |
| H-6 | 7.3 - 7.5 | d | ³J ≈ 8-9 |
Note: These are estimated values. Actual chemical shifts may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Structural Elucidation
The ¹³C NMR spectrum provides information on all unique carbon environments in the molecule. For this compound, six distinct signals are expected for the six aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts are significantly influenced by the attached substituents. Aromatic carbons typically appear in the 110-160 ppm range. jove.comyoutube.com
C1 & C2: These carbons, bonded directly to the electronegative chlorine atoms, will be deshielded and are expected to resonate in the 130-135 ppm region.
C4: The carbon atom attached to the azide group (ipso-carbon) is expected to be significantly deshielded, with a predicted chemical shift in the range of 138-142 ppm.
C3, C5, C6: These carbons are bonded to hydrogen atoms and their shifts will be influenced by their proximity to the electron-withdrawing substituents. They are expected to appear in the 120-130 ppm range. libretexts.orgwisc.edu
Interactive Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (C-Cl) | 132 - 135 |
| C2 (C-Cl) | 131 - 134 |
| C3 (C-H) | 128 - 131 |
| C4 (C-N₃) | 138 - 142 |
| C5 (C-H) | 120 - 124 |
| C6 (C-H) | 125 - 128 |
Note: These are estimated values based on substituent effects on aromatic systems. oregonstate.edu
Nitrogen-15 (¹⁵N) NMR Studies of Azido Groups
Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly specific technique for probing the electronic structure of nitrogen-containing functional groups. Although ¹⁵N has a low natural abundance, this method is invaluable for characterizing the azide group in this compound. The linear azide moiety (R-Nα-Nβ-Nγ) contains three chemically distinct nitrogen atoms, each giving rise to a separate resonance in the ¹⁵N NMR spectrum. nih.govresearchgate.net
The chemical shifts of these nitrogens are highly sensitive to their bonding environment. znaturforsch.com Theoretical and experimental studies on aryl azides have established characteristic chemical shift ranges: nih.gov
Nα: The nitrogen atom directly attached to the aromatic ring.
Nβ: The central nitrogen atom of the azide group.
Nγ: The terminal nitrogen atom.
The observation of three distinct signals in the expected regions provides unambiguous confirmation of the azide group's integrity.
Interactive Table 4: Typical ¹⁵N NMR Chemical Shift Ranges for Aryl Azides
| Nitrogen Atom | General Chemical Shift Range (δ, ppm, rel. to MeNO₂) |
| Nα | -130 to -150 |
| Nβ | -125 to -145 |
| Nγ | -280 to -320 |
Source: Data derived from studies on substituted phenyl azides. znaturforsch.comiaea.org
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org For this compound (C₆H₃Cl₂N₃), the molecular weight is approximately 188.01 g/mol .
A key diagnostic feature in the mass spectrum of this compound is the isotopic cluster of the molecular ion ([M]⁺˙). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), molecules containing two chlorine atoms exhibit a characteristic pattern of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. This pattern provides definitive evidence for the presence of two chlorine atoms in the molecule.
The fragmentation of aryl azides under electron ionization (EI) is well-documented. researchgate.net The most prominent fragmentation pathway involves the loss of a neutral dinitrogen molecule (N₂, 28 Da). mdpi.comnih.gov This process leads to the formation of a highly reactive nitrene radical cation. Further fragmentation can occur through the loss of chlorine atoms or the cleavage of the aromatic ring. miamioh.eduyoutube.com
Interactive Table 5: Predicted Key Ions in the Mass Spectrum of this compound
| m/z Value (for ³⁵Cl) | Ion Formula | Description |
| 187, 189, 191 | [C₆H₃Cl₂N₃]⁺˙ | Molecular Ion Cluster (M, M+2, M+4) |
| 159, 161, 163 | [C₆H₃Cl₂N]⁺˙ | Loss of N₂ from molecular ion |
| 124 | [C₆H₃ClN]⁺˙ | Loss of N₂ and one Cl radical |
| 90 | [C₅H₃N]⁺˙ | Loss of N₂, two Cl radicals, and HCN |
| 77 | [C₆H₅]⁺ | Phenyl cation (less common) |
Note: The m/z values shown are for the lightest isotope (³⁵Cl). Each chlorine-containing fragment will exhibit a characteristic isotopic pattern.
Computational and Theoretical Investigations of 4 Azido 1,2 Dichlorobenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other key characteristics of a molecule. For 4-azido-1,2-dichlorobenzene, these calculations provide insights into its geometry, electron distribution, and frontier molecular orbitals, which are essential for predicting its reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT methods, such as B3LYP and M06-2X, are often employed to study substituted aryl azides due to their balance of computational cost and accuracy. cuny.edudtic.mil
For this compound, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties. The presence of two chlorine atoms and an azido (B1232118) group on the benzene (B151609) ring influences the electron density distribution. The chlorine atoms act as electron-withdrawing groups through induction, while the azido group's electronic effects are more complex. DFT calculations can quantify these effects by calculating molecular electrostatic potential (MEP) maps, which visualize regions of positive and negative electrostatic potential on the molecule's surface. These maps are valuable for predicting how the molecule will interact with other chemical species.
Furthermore, DFT is used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors, based on the energies of the frontier molecular orbitals (HOMO and LUMO), include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For this compound, these calculations would likely show an increased electrophilicity compared to unsubstituted phenyl azide (B81097) due to the electron-withdrawing nature of the chlorine atoms.
Table 1: Representative DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental or calculated values for this compound are not readily available in the cited literature.)
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| Energy Gap (HOMO-LUMO) | 5.7 eV |
| Electronegativity (χ) | 4.35 eV |
| Chemical Hardness (η) | 2.85 eV |
| Global Electrophilicity (ω) | 3.32 eV |
This interactive table is based on representative data.
Ab initio molecular orbital calculations are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. wiley-vch.de Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy, with CC methods like CCSD(T) often considered the "gold standard" for computational chemistry. nih.gov
For this compound, ab initio calculations can provide highly accurate predictions of its molecular structure and electronic properties. These methods are particularly useful for studying systems where electron correlation effects are significant. While computationally more expensive than DFT, ab initio calculations can be used to benchmark the results obtained from DFT methods. For instance, high-level ab initio calculations could be used to obtain a very accurate energy profile for the rotation of the azido group relative to the benzene ring, providing insight into the conformational preferences of the molecule.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this is particularly relevant for understanding its thermal decomposition, which is a characteristic reaction of aryl azides. The thermal decomposition of aryl azides typically proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate.
Computational studies on the thermal decomposition of similar nitro-chloro-azido benzenes have utilized methods like the CBS-4M algorithm to calculate the reaction enthalpies. researchgate.net For this compound, computational modeling could be used to map out the potential energy surface for the decomposition reaction. This would involve locating the transition state for N₂ extrusion and calculating the activation energy for this process. The calculations would also provide the structure of the resulting 3,4-dichlorophenylnitrene intermediate. The fate of this nitrene, such as ring-expansion or intermolecular reactions, could also be explored through further computational modeling.
Thermodynamic and Kinetic Studies (Computational)
Computational methods can provide valuable thermodynamic and kinetic data that can be difficult to obtain experimentally, especially for reactive or explosive compounds.
The enthalpy of formation is a key thermodynamic property that indicates the stability of a compound. Computational methods can be used to predict the enthalpy of formation of this compound. This is often done using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations. For a series of azide-functionalized compounds, DFT calculations at the B3LYP/6-311++G(d,p)//B3LYP/6-31G(d) level of theory have been recommended for obtaining reliable enthalpy of formation predictions. dtic.mil
Table 2: Representative Calculated Thermodynamic Data for the Decomposition of this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental or calculated values for this compound are not readily available in the cited literature.)
| Parameter | Value (kJ/mol) |
| Enthalpy of Formation (Reactant) | 350 |
| Enthalpy of Formation (Products) | 150 |
| Enthalpy of Reaction (ΔH_rxn) | -200 |
This interactive table is based on representative data.
The kinetics of a reaction are governed by the activation energy barrier. Computational chemistry can be used to calculate the activation barriers for reactions involving this compound. Transition state theory can then be used to estimate the reaction rate constants. For the unimolecular decomposition of this compound, the rate of reaction will be highly dependent on the calculated activation energy for the extrusion of N₂. Theoretical studies on the kinetics of reactions involving phenyl radicals have employed methods like conventional transition-state theory (TST) and variable reaction coordinate-TST (VRC-TST) to compute reaction rates. nih.gov
The presence of the two chlorine atoms on the phenyl ring is expected to influence the activation barrier for the decomposition of this compound compared to unsubstituted phenyl azide. The electron-withdrawing nature of the chlorine atoms could stabilize the ground state and potentially affect the transition state energy, thus altering the reaction rate. Computational analysis is essential to quantify these substituent effects on the kinetics of the decomposition process.
Intermolecular Interaction Studies
Non-Covalent Interactions (e.g., Halogen Bonding)
No specific studies on the non-covalent interactions of this compound were found. A proper analysis would require crystallographic data to determine the intermolecular geometry and identify potential halogen bonds, hydrogen bonds, and other weak interactions.
Hirshfeld Surface Analysis and Energy Frameworks
A Hirshfeld surface analysis and the calculation of energy frameworks for this compound have not been reported in the scientific literature. This type of analysis is contingent on the availability of a solved crystal structure.
Academic Research Applications of 4 Azido 1,2 Dichlorobenzene Derivatives
Applications in Advanced Organic Synthesis
The reactivity of the azido (B1232118) group and the potential for substitution on the aromatic ring make derivatives of 4-azido-1,2-dichlorobenzene valuable precursors in organic synthesis.
Construction of Complex Heterocyclic Systems (e.g., Triazoles, Quinolines, Azepines, Tetrazoles, Benzimidazolinones)
Aryl azides, including this compound, are pivotal in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The azido group can act as a nitrene precursor or participate in cycloaddition reactions to form these complex structures.
Triazoles: The most prominent application of aryl azides is in the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes. organic-chemistry.orgfrontiersin.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry," valued for its high efficiency, regioselectivity, and compatibility with numerous functional groups. nih.gov Derivatives of this compound can react with various alkynes to produce 1,4-disubstituted 1,2,3-triazoles. nih.gov For example, the reaction of an aryl azide (B81097) with an enaminone can regioselectively generate 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov Additionally, 4-azido-1,2,3-triazoles can be synthesized from dichlorosubstituted diazadienes and sodium azide. researchgate.net
Quinolines: Quinolines, a core structure in many bioactive compounds, can be synthesized from aryl azides through various pathways. One method involves the reaction of 2-azidobenzaldehydes with compounds containing active methylene (B1212753) groups, followed by cyclization. nih.gov Another approach utilizes arylmethyl azides, which undergo an acid-promoted rearrangement to form an N-aryl iminium ion that subsequently cyclizes to form the quinoline ring. rsc.org Gold-catalyzed reactions of 2-alkynyl arylazides can also lead to the formation of functionalized indoles and quinolines. nih.gov
Azepines: Azepine synthesis from aryl azides often involves the photolytic or thermolytic generation of a nitrene intermediate, which can undergo ring expansion of the aromatic system. pharmaguideline.com Photoinitiated decomposition of aryl azides in the presence of nucleophiles like 1,3-dicarbonyl compounds leads to the formation of substituted azepines. acs.org The reaction proceeds through the formation of a singlet nitrene, which rearranges to a cyclic ketenimine, followed by nucleophilic attack. acs.org Electron-accepting substituents on the aryl azide, such as the chloro groups in this compound, can increase the electrophilicity of the intermediate and enhance the reaction yield. acs.org
Tetrazoles: Tetrazoles are often considered bioisosteres of carboxylic acids in medicinal chemistry. researchgate.net A common route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide, such as sodium azide, with an organonitrile. researchgate.netacs.org 1-Aryl-1H-tetrazoles can be synthesized from an aryl amine, trialkyl orthoformate, and sodium azide. rsc.org While direct use of this compound in this specific synthesis is less common, the aryl azide moiety is a key component in the broader class of azido-functionalized compounds used in heterocyclic synthesis. researchgate.net
The following table summarizes the synthesis of these heterocyclic systems from aryl azide precursors.
| Heterocycle | General Method | Key Intermediates/Reaction Type | Reference |
|---|---|---|---|
| Triazoles | Reaction with alkynes | 1,3-Dipolar Cycloaddition (Huisgen) | organic-chemistry.orgnih.gov |
| Quinolines | Reaction of 2-azidobenzaldehydes with ketones | Condensation and Nitrene Cyclization | nih.gov |
| Azepines | Photolysis/Thermolysis of aryl azides | Nitrene Insertion and Ring Expansion | pharmaguideline.comacs.org |
| Tetrazoles | Reaction of aryl amines with orthoformates and NaN₃ | Multi-component reaction | rsc.org |
Chemical Modifications and Derivatization Strategies
Derivatives of this compound can undergo various chemical modifications at both the azido group and the aromatic ring. The azido group can be transformed into other nitrogen-containing functionalities. For instance, aryl azides can react with aldehydes under basic conditions to yield aryl amides, proceeding through a triazoline intermediate. rsc.orgnih.gov This reaction is particularly efficient for electron-deficient aryl azides. nih.gov
The dichlorinated benzene (B151609) ring offers sites for further functionalization, primarily through nucleophilic aromatic substitution (SNAr), although the reactivity is influenced by the azido group. Synthetic routes to aryl azides themselves often start from corresponding anilines via diazotization followed by reaction with sodium azide, or through SNAr reactions on activated aryl halides. mdpi.comorganic-chemistry.orgorganic-chemistry.org These precursor syntheses highlight the potential for introducing other substituents onto the aromatic ring before or after the formation of the azide.
Applications in Asymmetric Synthesis as Chiral Auxiliaries
While specific examples of this compound derivatives being used directly as chiral auxiliaries are not prominent in the literature, the structural framework is amenable to such applications. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org An effective chiral auxiliary must be easily attached, effectively control stereochemistry, and be readily removed.
A derivative of this compound could be functionalized with a chiral moiety, for example, an amino alcohol, to create a potential chiral auxiliary. The azido group itself could then be used as a handle for further transformations or as a reactive group in subsequent steps. For instance, the azide displacement of an alcohol can be a key step in the synthesis of orthogonally protected amino acids. wikipedia.org The electron-deficient nature of the dichlorophenyl ring could influence the electronic properties and conformational biases of the auxiliary-substrate adduct, potentially enhancing diastereoselectivity in reactions such as aldol additions or alkylations.
Roles in Chemical Biology and Biomedical Research
The unique properties of the aryl azide group make it a powerful tool in chemical biology, particularly for studying biomolecular interactions.
Bioconjugation and Ligand Functionalization for Drug Discovery
Aryl azides are widely used in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins. rsc.org The azide group is generally stable under physiological conditions but can be selectively reacted through bioorthogonal chemistry, such as the Staudinger ligation with phosphines or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov
Derivatives of this compound can be incorporated into small molecules or ligands. These functionalized ligands can then be used to attach probes (like fluorescent dyes or affinity tags) to a target protein or to link the ligand to a larger scaffold in a drug discovery context. The electron-deficient nature of the dichlorinated ring can influence the reactivity of the azide in certain reactions. researchgate.net
Development of Bioactive Molecules and Probes
Aryl azides are frequently employed as photoaffinity labeling (PAL) agents. researchgate.net Upon UV irradiation, the aryl azide generates a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules, including the binding pocket of a target protein. rsc.orgresearchgate.net This allows for the irreversible labeling and subsequent identification of cellular targets of bioactive small molecules. researchgate.net
Derivatives of this compound can be incorporated into a pharmacophore to create a photoaffinity probe. The dichloro substituents can modulate the lipophilicity and electronic properties of the probe, potentially influencing its binding affinity and photoreactivity. nih.gov The development of such probes is crucial for target identification and validation in drug discovery, helping to elucidate the mechanism of action of novel therapeutic agents. researchgate.net
The following table outlines the roles of aryl azides in biomedical research.
| Application Area | Methodology | Function of Aryl Azide | Reference |
|---|---|---|---|
| Bioconjugation | Staudinger Ligation, "Click" Chemistry | Stable handle for covalent linkage to biomolecules | nih.gov |
| Ligand Functionalization | Incorporation into small molecules | Provides a site for attaching probes or other moieties | researchgate.net |
| Target Identification | Photoaffinity Labeling (PAL) | Photoreactive cross-linker to form covalent bonds with target proteins | researchgate.netresearchgate.net |
| Development of Probes | Synthesis of molecules with azide groups | Enables tracking and identification of molecular interactions | rsc.org |
Contributions to Materials Science Research
Polymer Functionalization and Crosslinking
Aryl azides, including this compound and its derivatives, are pivotal in materials science for the functionalization and crosslinking of polymers. nih.govrsc.org The utility of these compounds stems from the photoreactive nature of the azide group. researchgate.net Upon thermal or UV activation, the azide moiety expels a dinitrogen molecule to generate a highly reactive nitrene intermediate. beilstein-journals.orgrsc.orgethz.ch This nitrene can then undergo a variety of reactions, most notably C-H insertion, allowing it to form covalent bonds with otherwise inert polymer backbones. nih.govethz.ch
This process enables the permanent modification of polymer surfaces, introducing new functionalities without altering the bulk properties of the material. ethz.ch For instance, perfluorinated aromatic azides have been used for the topochemical modification of polymers like cyclic olefin copolymer (COC) and poly(methylmethacrylate) (PMMA). nih.gov By irradiating the polymer surface coated with the azide derivative, functional groups such as aldehydes or quaternary amines can be covalently linked. nih.gov This surface functionalization is critical for applications in microfluidics and the development of biocompatible materials. nih.gov
Furthermore, the ability of aryl azides to form covalent bonds with adjacent polymer chains makes them effective crosslinking agents. rsc.orgrsc.org This photo-crosslinking process can enhance the mechanical stability, thermal resistance, and solvent resistance of polymeric materials. acs.org The reaction can be induced by UV light or heat, although lower activation temperatures are often desirable to avoid damaging thermally sensitive polymers. ethz.chacs.org Research has focused on synthesizing aryl azides with specific substituents to lower the decomposition temperature of the azide, enabling crosslinking at temperatures below 100 °C. ethz.chacs.org This controlled crosslinking is valuable in creating structured polymer microspheres and thin films. rsc.orgacs.org
| Application | Activating Agent | Key Intermediate | Resulting Modification |
| Polymer Functionalization | UV Light / Heat | Aryl Nitrene | Covalent attachment of new functional groups to polymer surface |
| Polymer Crosslinking | UV Light / Heat | Aryl Nitrene | Formation of covalent bonds between polymer chains, enhancing stability |
Design and Development of Energetic Materials and Plasticizers
Compounds containing one or more azide (N₃) groups are a significant area of research in the field of high-energy materials. csuohio.edubaranlab.org The azide functionality is considered an "energetic group" because its decomposition is a highly exothermic process that releases a large volume of nitrogen gas. csuohio.eduresearchgate.net This property makes azido compounds, including derivatives of this compound, candidates for use as primary explosives, propellants, and energetic plasticizers. csuohio.eduenergetic-materials.org.cn
Research in this area involves the synthesis of molecules that balance energetic performance with stability. While the azide group provides high energy, it can also increase the sensitivity of the compound to impact, friction, and heat, which can be undesirable for practical applications. researchgate.net For example, 4-Azido-3,5-dinitropyrazole is a high-performance energetic material, but its sensitivity and poor thermal stability, attributed to the azido group, limit its use. researchgate.net Consequently, a key research goal is to synthesize derivatives that fine-tune these properties, for instance, by creating energetic salts or by connecting the azido-containing scaffold to other stabilizing energetic moieties. researchgate.net The development of such materials involves detailed characterization of their thermal behavior, sensitivity, and detonation properties. researchgate.netnih.gov
| Compound Class | Key Functional Groups | Role in Energetic Materials | Desired Properties |
| Primary Explosives | Azide | Initiation of detonation | High sensitivity, rapid decomposition |
| Energetic Plasticizers | Azide, Nitro | Increase energy content, improve mechanical properties of binders | High energy, good thermal stability, low sensitivity, compatibility with binder |
| Propellants | Azide | Gas generation, increase specific impulse | High energy release, controlled combustion |
Supramolecular Chemistry and Self-Assembly Studies
The 1,2-dichlorobenzene scaffold present in this compound is relevant to the field of supramolecular chemistry, particularly through its participation in halogen bonding. acs.orgwikipedia.org A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) such as an oxygen or nitrogen atom. acs.orgwikipedia.org This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as the σ-hole. acs.org
The chlorine atoms in the dichlorobenzene moiety can act as halogen bond donors, influencing the self-assembly of molecules in the solid state and in solution. researchgate.net The strength and directionality of these halogen bonds make them a valuable tool in crystal engineering, where they can be used to control the packing of molecules to form specific supramolecular architectures. wikipedia.orgresearchgate.net For instance, studies on dichlorophenols have shown that both type I (where the C-X···X angle is equivalent) and type II (where the C-X···X angles are different) halogen contacts can coexist and dictate the crystal packing. researchgate.net
While the azide group itself is not a primary driver of halogen bonding, its presence can influence the electronic properties of the aromatic ring, thereby modulating the strength of the halogen bonds formed by the chlorine atoms. Furthermore, the azide group can participate in other noncovalent interactions, such as dipole-dipole interactions or hydrogen bonding if suitable donors are present. The interplay between halogen bonding from the dichloro-substituents and other interactions involving the azido group can lead to complex and predictable self-assembled structures. This makes derivatives of this compound interesting building blocks for designing new materials with tailored solid-state properties. rsc.org
| Interaction Type | Description | Role of 1,2-Dichlorobenzene Moiety |
| Halogen Bonding | An attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. wikipedia.org | The chlorine atoms act as halogen bond donors (Lewis acids). acs.org |
| π–π Stacking | An attractive, noncovalent interaction between aromatic rings. | The dichlorinated benzene ring can participate in stacking interactions. |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | The polar C-Cl and C-N bonds contribute to the overall molecular dipole moment. |
Development of Polymeric Chemosensors
The functionalization of polymers is a key strategy in the development of chemosensors. mdpi.com Aryl azides can be employed to covalently attach sensing moieties to polymer surfaces or to create crosslinked polymer networks that form the basis of a sensor. Upon photoactivation, the azide generates a reactive nitrene that can graft a molecule onto a polymer substrate. nih.gov This methodology allows for the creation of specialized surfaces designed to interact with specific analytes.
While direct examples involving this compound in chemosensors are not prominent in the provided literature, the principles of polymer functionalization using aryl azides are directly applicable. For example, an azide-terminated polymer brush could be decorated with a receptor molecule capable of binding a target analyte. researchgate.net The dichlorobenzene part of the molecule could also play a role, potentially through halogen bonding interactions with an analyte, adding another layer of selectivity to the sensor. acs.org
The development of such sensors often involves creating a material that exhibits a measurable change—such as a colorimetric or fluorescent response—upon binding to the analyte. Azobenzene (B91143) dye-coupled modules, for instance, have been used as colorimetric indicators for supramolecular interactions. beilstein-journals.org By combining the photoreactive grafting capabilities of the azide group with a responsive chemical unit, it is possible to design and fabricate robust polymeric chemosensors for a wide range of applications.
Application in Photoresists for Microelectronics
Aromatic azides have found significant application in the field of microelectronics as components of photoresists, which are light-sensitive materials used in photolithography to create patterned coatings on surfaces. wikipedia.org Specifically, aryl azides are often used as sensitizers in negative-type photoresists. aip.orggoogle.com
In a negative photoresist system, the areas exposed to light become less soluble in the developer solvent. wikipedia.org When a polymer like poly(methylmethacrylate) (PMMA) is mixed with an aromatic azide, the azide acts as a photocrosslinker. aip.org Upon exposure to UV radiation, the azide decomposes to form a highly reactive nitrene. researchgate.net This nitrene then reacts with the surrounding polymer chains, creating crosslinks between them. rsc.org This crosslinking increases the molecular weight and changes the solubility of the exposed regions of the polymer film, rendering them insoluble in the developer. aip.org The unexposed, uncrosslinked regions are then washed away, leaving behind the desired pattern.
The addition of an aromatic azide can reverse the tone of a positive resist like PMMA to a negative one. aip.org The sensitivity of such azide-sensitized photoresists depends on factors like the concentration of the azide compound and post-exposure processing steps, such as annealing. aip.org These materials are crucial for the fabrication of semiconductor devices and other microelectronic components. google.comresearchgate.net
| Photoresist Type | Role of Aromatic Azide | Mechanism of Action | Result of Light Exposure |
| Negative Photoresist | Photosensitizer / Photocrosslinker | Upon UV exposure, the azide forms a nitrene which crosslinks polymer chains. rsc.orgaip.org | Exposed areas become insoluble in the developer. |
Precursor Chemistry and Intermediate Roles in Industrial Processes
This compound serves as a crucial starting material for the synthesis of more complex molecules. The presence of the azido group and two chlorine atoms on the benzene ring allows for a variety of chemical transformations, making it a valuable intermediate in multi-step industrial syntheses.
Synthesis of Agrochemical Intermediates
The primary application of this compound in the agrochemical industry is as a precursor to 3,4-dichloroaniline. The azido group (-N₃) can be efficiently reduced to an amino group (-NH₂), a fundamental transformation that unlocks the pathway to a wide range of herbicides. This reduction is a well-established chemical process, often achieved through methods such as catalytic hydrogenation or the Staudinger reaction.
Catalytic Hydrogenation: This industrial-scale method involves treating the aryl azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reaction is typically clean and high-yielding.
Staudinger Reduction: For laboratory-scale synthesis, the Staudinger reaction provides a mild and effective alternative. This reaction involves treating the azide with a phosphine, like triphenylphosphine (PPh₃), followed by hydrolysis to yield the amine.
Once 3,4-dichloroaniline is synthesized, it becomes a key intermediate for several widely used herbicides.
Synthesis of Propanil:
Propanil is a post-emergence herbicide used extensively for weed control in rice cultivation wikipedia.org. The synthesis involves the acylation of 3,4-dichloroaniline with propanoyl chloride wikipedia.org.
Reaction: 3,4-dichloroaniline + Propanoyl chloride → Propanil + HCl
| Reactant 1 | Reactant 2 | Product |
| 3,4-dichloroaniline | Propanoyl chloride | Propanil |
Synthesis of Phenylurea Herbicides: Diuron and Linuron
Diuron and Linuron belong to the phenylurea class of herbicides, which act by inhibiting photosynthesis researchgate.net. Their synthesis from 3,4-dichloroaniline typically proceeds through a 3,4-dichlorophenyl isocyanate intermediate.
Formation of 3,4-dichlorophenyl isocyanate: 3,4-dichloroaniline is reacted with phosgene (COCl₂) or a phosgene equivalent like triphosgene google.comgoogle.com.
Reaction: 3,4-dichloroaniline + Phosgene → 3,4-dichlorophenyl isocyanate + 2HCl
Synthesis of Diuron: The resulting isocyanate is then reacted with dimethylamine google.comgoogle.com.
Reaction: 3,4-dichlorophenyl isocyanate + Dimethylamine → Diuron
| Intermediate | Reactant | Product |
| 3,4-dichlorophenyl isocyanate | Dimethylamine | Diuron |
Synthesis of Linuron: Similarly, reacting the isocyanate with N,O-dimethylhydroxylamine yields Linuron.
Reaction: 3,4-dichlorophenyl isocyanate + N,O-dimethylhydroxylamine → Linuron
| Intermediate | Reactant | Product |
| 3,4-dichlorophenyl isocyanate | N,O-dimethylhydroxylamine | Linuron |
The following table summarizes the key agrochemical intermediates and final products derived from this compound.
| Starting Material | Intermediate | Agrochemical Product | Class of Agrochemical |
| This compound | 3,4-dichloroaniline | Propanil | Herbicide |
| This compound | 3,4-dichloroaniline | Diuron | Herbicide |
| This compound | 3,4-dichloroaniline | Linuron | Herbicide |
| This compound | 3,4-dichloroaniline | Neburon | Herbicide |
The significance of this compound lies in its ability to provide a synthetic route to 3,4-dichloroaniline, a cornerstone intermediate in the production of a significant portion of the herbicide market wikipedia.orgwikipedia.org. The research in this area focuses on optimizing the reaction conditions for the reduction of the azido group and the subsequent derivatization to improve yields, reduce costs, and minimize environmental impact.
Future Directions and Research Perspectives
Emerging Methodologies in Azide (B81097) Chemistry
The azide group in 4-azido-1,2-dichlorobenzene is a gateway to a variety of chemical transformations, with ongoing research aimed at developing more efficient and selective synthetic methods.
One of the most prominent areas of azide chemistry is the 1,3-dipolar cycloaddition , often referred to as "click chemistry." This reaction, which involves the formation of a stable triazole ring from an azide and an alkyne, is celebrated for its high yield, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions. Future research will likely focus on the development of novel catalysts to enhance the reaction rates and regioselectivity of cycloadditions involving this compound, particularly for its use in creating complex molecular architectures and functional polymers.
Another significant reaction of azides is their light-induced conversion to highly reactive nitrenes . This property makes aryl azides like this compound valuable as photo-crosslinkers . Upon irradiation with UV light, the azide group releases nitrogen gas to form a nitrene intermediate, which can then insert into C-H bonds or other functionalities in adjacent molecules, forming covalent linkages. This process is instrumental in polymer science for modifying material properties. nih.gov Emerging methodologies in this area may involve the use of multiphoton absorption or wavelength-specific activation to achieve greater spatial and temporal control over the crosslinking process, enabling the fabrication of intricate three-dimensional polymeric structures.
The development of novel synthetic routes to create functional polymers is another promising direction. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be utilized to produce polymers with azide functionalities, which can then be modified using click chemistry. umass.edu Research into the direct polymerization of azide-containing monomers under controlled conditions is an active area of investigation, aiming to produce well-defined polymers with tailored properties. benicewiczgroup.com
| Reaction Type | Key Features | Potential Future Research Direction |
| 1,3-Dipolar Cycloaddition (Click Chemistry) | High yield, stereospecific, wide scope, benign solvents. | Development of new catalysts for enhanced rate and regioselectivity. |
| Photochemical Nitrene Formation | Light-induced formation of reactive nitrenes for crosslinking. | Advanced photolithographic techniques for precise spatial control. |
| Controlled Polymerization (e.g., RAFT) | Synthesis of well-defined polymers with azide groups. | Direct, controlled polymerization of azide-containing monomers. |
Interdisciplinary Research Opportunities for this compound
The unique reactivity of this compound opens doors for its application in a multitude of scientific disciplines beyond traditional organic synthesis.
In materials science , the use of this compound and similar aryl azides as photo-crosslinkers is a key area of interest. The ability to modify the surfaces of polymer films and create three-dimensional polymer networks through photo-crosslinking can lead to the development of novel materials with tailored mechanical, thermal, and chemical properties. nih.govfudan.edu.cn For instance, incorporating azobenzene (B91143) moieties into crosslinkers can create photoresponsive materials that can convert light energy directly into mechanical work. fudan.edu.cn Future research could explore the use of this compound in creating advanced materials for applications such as microelectronics, responsive coatings, and biomedical devices.
The synthesis of novel heterocyclic compounds is another fertile ground for interdisciplinary research. The triazole ring formed from the click reaction of azides is a common scaffold in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding. By reacting this compound with various alkynes, libraries of novel triazole-containing compounds can be synthesized and screened for biological activity, potentially leading to the discovery of new therapeutic agents. nih.govnih.gov
Furthermore, the ability of aryl azides to functionalize surfaces can be exploited in the development of new sensors and analytical devices. By attaching this compound to a substrate, a reactive surface is created that can be further modified with specific recognition elements for detecting target analytes.
Predictive Modeling and Experimental Validation in Future Research
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research, offering insights that can guide and accelerate experimental work.
Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound. cuny.eduappleacademicpress.com These calculations can predict the geometries of ground and transition states, reaction pathways, and activation energies for various reactions involving the azide group. For instance, modeling the photochemical decomposition of this compound can provide a deeper understanding of the nitrene formation and its subsequent reactions, helping to optimize conditions for photo-crosslinking applications.
Molecular electron density theory (MEDT) is another computational approach that can elucidate the mechanisms of cycloaddition reactions by analyzing changes in electron density along the reaction coordinate. cuny.edu Such studies can predict the regioselectivity of click reactions involving this compound, guiding the synthesis of specific triazole isomers.
The integration of these predictive models with experimental validation is crucial for advancing the field. Computational predictions can suggest novel reaction conditions or new molecular targets, which can then be tested in the laboratory. Conversely, experimental results can provide feedback to refine and improve the accuracy of the theoretical models. This synergistic approach is expected to play a significant role in the future exploration of this compound's chemical potential.
| Computational Method | Application to this compound | Potential Impact |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction pathways, and activation energies. | Optimization of reaction conditions and prediction of reactivity. |
| Molecular Electron Density Theory (MEDT) | Analysis of electron density changes to predict reaction mechanisms and selectivity. | Guidance for the synthesis of specific isomers in cycloaddition reactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of the compound's behavior in complex environments (e.g., within a polymer matrix). | Understanding and predicting performance in materials science applications. |
Q & A
Q. What are the standard synthetic protocols for preparing 4-Azido-1,2-dichlorobenzene?
The synthesis typically involves nucleophilic aromatic substitution. For example, halogenated precursors (e.g., 1,2-dichloro-4-bromobenzene) react with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. The reaction requires strict temperature control to avoid side reactions and ensure high azide incorporation . Post-reaction purification via column chromatography or recrystallization is critical to isolate the product with >95% purity.
Q. How is this compound characterized spectroscopically?
- 1H NMR : The azide group (-N₃) does not produce direct signals but deshields adjacent protons. For example, aromatic protons near the azide show distinct splitting patterns (e.g., doublets or triplets) due to coupling with neighboring substituents .
- IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the presence of the azide group.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 199 for C₆H₃Cl₂N₃) and fragmentation patterns validate the structure.
Q. What safety precautions are essential when handling this compound?
this compound is shock-sensitive and thermally unstable. Key precautions include:
- Using blast shields and remote handling tools during synthesis.
- Storing at ≤4°C in amber vials to avoid light/heat-induced decomposition.
- Avoiding contact with reducing agents or heavy metals to prevent explosive reactions .
Advanced Research Questions
Q. How do substituent positions (azido, chloro) influence reactivity in click chemistry applications?
The electron-withdrawing chloro groups meta and para to the azide stabilize the aromatic ring, reducing the azide's electrophilicity. This slows [3+2] cycloaddition with alkynes but improves regioselectivity for 1,4-disubstituted triazoles. Comparative studies with isomers (e.g., 4-azido-1,3-dichlorobenzene) show that ortho-substituents sterically hinder reactions, lowering yields by ~20% .
Q. What strategies resolve contradictions in spectroscopic data for azido-aromatic compounds?
- Multi-Technique Validation : Combine 1H/13C NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups.
- X-ray Crystallography : Resolve ambiguous proton environments (e.g., overlapping NMR signals) by determining the crystal structure .
- Computational Modeling : Density functional theory (DFT) simulations predict NMR chemical shifts and vibrational spectra, aiding spectral assignment .
Q. How can reaction conditions be optimized for high-yield triazole formation?
- Catalyst Screening : Copper(I) iodide (CuI) in DMF at 60°C increases cycloaddition rates by 30% compared to uncatalyzed reactions.
- Solvent Effects : Tetrahydrofuran (THF) enhances solubility of hydrophobic alkynes, improving reaction homogeneity and yield (85–92%) .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 1 hour while maintaining >90% yield .
Q. What are the limitations of using this compound in bioorthogonal labeling?
- Cellular Toxicity : The chloro substituents increase hydrophobicity, leading to nonspecific membrane interactions (observed in HEK293 cell assays).
- Stability Issues : The azide decomposes in reducing cytosolic environments (e.g., glutathione presence), limiting in vivo applications. Modified derivatives (e.g., fluorinated analogs) show improved stability .
Comparative Analysis
Q. How does this compound compare to other azido-dichlorobenzene isomers?
| Compound | Substituent Positions | Reactivity in Click Chemistry | Thermal Stability |
|---|---|---|---|
| This compound | Azido (C4), Cl (C1, C2) | Moderate (70–80% yield) | Low (decomposes >80°C) |
| 1-Azido-2,4-dichlorobenzene | Azido (C1), Cl (C2, C4) | High (85–90% yield) | Moderate |
| The para-chloro group in the 1-azido isomer enhances electron withdrawal, accelerating cycloaddition but reducing storage stability . |
Methodological Recommendations
- Synthetic Optimization : Use continuous-flow reactors to mitigate thermal hazards during scale-up .
- Analytical Workflow : Pair liquid chromatography-mass spectrometry (LC-MS) with NMR to track azide decomposition in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
